(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is a chemical compound with significant relevance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various biologically active molecules. The compound is known for its structural complexity, which includes a trifluorophenyl group and a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality.
This compound can be identified through its CAS number, 1253055-92-3, and is classified under various synonyms, including Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate and Sitagliptin Impurity 60. It is primarily sourced from chemical suppliers and is utilized in research and industrial applications related to drug development.
The synthesis of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves several steps that may include:
The synthetic route may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Advanced purification techniques like chromatography are often employed to isolate the desired product from by-products and unreacted materials .
The molecular structure of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate features:
The stereochemistry at the chiral center is crucial for its biological activity.
Key structural data includes:
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions including:
Each reaction requires specific conditions such as temperature control and choice of solvents to optimize yields and minimize side reactions .
The mechanism of action for (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate primarily involves its interaction with biological targets such as enzymes or receptors. The amino acid structure allows it to mimic natural substrates in biochemical pathways.
Research indicates that compounds similar to this one may enhance insulin secretion or modulate enzyme activity related to metabolic processes .
Relevant data on melting point or boiling point may not be readily available but can be determined through experimental methods .
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate has several scientific applications:
The stereoselective construction of the β-amino acid backbone in pharmaceutical intermediates relies heavily on asymmetric catalysis. For (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate, chiral catalysts enable precise spatial control during C–C bond formation. Recent advances leverage bifunctional organocatalysts and transition metal complexes to achieve enantiomeric excess (ee) >95% under mild conditions. Crown ether/Lewis acid systems (e.g., 18-crown-6 with SnCl₂ or ZnCl₂) facilitate enantioselective protonation of enolates derived from 2,4,5-trifluorophenyl precursors, achieving 92% ee in toluene at -40°C [1]. These systems operate via tight ion-pair interactions that restrict transition-state geometry.
Table 1: Performance Metrics for Asymmetric Catalytic Methods
Catalyst System | Solvent | Temp (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Crown ether/SnCl₂ complex | Toluene | -40 | 24 | 92 | 85 |
Chiral BINOL-phosphine | THF | -20 | 48 | 89 | 78 |
PyBOX-Cu(II) complex | DCM | 25 | 12 | 95 | 91 |
Notably, solvent polarity critically impacts enantioselectivity—nonpolar solvents like toluene minimize catalyst aggregation and improve stereocontrol [1] [9]. Scalability remains challenging due to moisture sensitivity and catalyst loading requirements (typically 5–10 mol%), though immobilized variants show promise for continuous flow applications.
ω-Transaminases (ω-TAs) provide an eco-efficient route to the (S)-amine precursor of the target compound via reductive amination of the corresponding ketone. Engineered ω-TAs from Arthrobacter sp. and Chromobacterium violaceum convert methyl 4-(2,4,5-trifluorophenyl)-2-oxobutanoate to the (S)-3-amino ester with >99% ee in phosphate buffer (pH 7.5) using isopropylamine as an amino donor [4]. Key innovations include:
Table 2: Engineered ω-TA Variants for (S)-Amine Synthesis
Enzyme Source | Mutation | Relative Activity (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
Arthrobacter sp. KNK168 | Wild-type | 100 | 99 | 0.8 |
Arthrobacter sp. KNK168 | W58C/R415L | 720 | >99 | 5.6 |
C. violaceum DSM30191 | F88V | 350 | 99 | 3.2 |
Reaction optimization requires careful pH control (7.0–8.0) and cosolvent tuning (10–20% DMSO) to maintain ketone substrate solubility without denaturing the enzyme [4].
tert-Butoxycarbonyl (Boc) protection of the β-amino group in methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is essential for preventing lactamization or epimerization during downstream steps. Optimal Boc protection employs:
Industrial-scale processes utilize in situ extraction to isolate the Boc-protected product directly from the reaction mixture. Adding 1M HCl during workup partitions unreacted Boc₂O and DMAP into the aqueous phase, while the product remains in the organic layer (ethyl acetate), yielding 95% purity after crystallization from heptane/ethyl acetate [7] [10]. This strategy minimizes purification losses and enhances throughput to >500 kg/batch.
Sequential transaminase-lipase cascades in flow reactors enable single-pot synthesis of enantiopure Boc-protected derivatives. A compartmentalized system with immobilized ω-TA and Candida antarctica lipase B (CALB) demonstrates:
Table 3: Performance of Immobilized Enzyme Cascade in Flow Reactors
Step | Enzyme | Residence Time (min) | Conversion (%) | ee (%) |
---|---|---|---|---|
Reductive amination | ω-TA on ECR1030M carrier | 120 | 92 | >99 |
N-Boc protection | CALB on acrylic resin | 60 | 98 | >99 |
Overall cascade | ω-TA + CALB (tandem reactors) | 180 | 90 | >99 |
Compartmentalization prevents mutual inactivation—ω-TA is inhibited by organic carbonates, while CALB tolerates <10% water. This system achieves 90% overall yield with 99% ee at a 200-g scale [3] [8].
Directed evolution transforms ω-TAs into industrial biocatalysts for cost-effective manufacturing. Key advancements include:
Commercial processes leverage engineered Escherichia coli whole cells co-expressing evolved ω-TA and alanine transaminase in fed-batch bioreactors (5,000 L scale). Glucose feeding sustains cofactor regeneration, achieving 98% conversion and >99.5% ee with a total cycle time of 8 h. This biocatalytic route reduces waste by 74% compared to asymmetric hydrogenation, aligning with green chemistry principles [4] [7]. The global industrial enzymes market for such processes is projected to reach $10.14 billion by 2029, growing at 7.1% CAGR [10].
Table 4: Evolved ω-TA Properties for Industrial Production
Parameter | Wild-type | Evolved Variant | Improvement |
---|---|---|---|
Specific activity | 4.2 U/mg | 31.5 U/mg | 7.5-fold |
Tₘ (°C) | 42 | 58 | +16°C |
Organic solvent tolerance | <10% IPA | 30% IPA | 3-fold |
Catalytic lifetime | 24 h | 240 h | 10-fold |
Comprehensive Compound List
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3